Researchers probing BET/HDAC crosstalk in pancreatic cancer often find that simply combining JQ1 and CI994 fails to recapitulate dual-target pharmacology. TW9 (CAS 2614417-90-0) solves this as a single-molecule hybrid that simultaneously inhibits BRD4 (BD2 IC50=0.074 μM) and HDAC1 (IC50=0.29 μM). • 9.7-fold BD2 selectivity enables domain-specific studies • Superior anti-proliferative activity vs. parental compounds or their combination in PDAC • Synergizes with gemcitabine; induces apoptosis at 50 nM & G1 arrest at 2 µM. Reliable supply with global shipping.
Molecular FormulaC32H28ClN7O2S
Molecular Weight610.1 g/mol
Cat. No.B8148508
⚠ Attention: For research use only. Not for human or veterinary use.
TW9 is a synthetic hybrid molecule that acts as a potent dual inhibitor of BET bromodomain proteins (specifically BRD4) and class I histone deacetylase 1 (HDAC1). It was generated as an adduct of the established BET inhibitor (+)-JQ1 and the HDAC inhibitor CI994, retaining the structural features and binding modes of both parental compounds while exhibiting distinct pharmacological properties [1]. The compound demonstrates high affinity for both BRD4 bromodomains (BD1 and BD2) and HDAC1, making it a unique tool for probing the epigenetic regulatory interplay between chromatin acetylation and transcriptional activation in cancer biology .
1Dual BRD4/HDAC1 epigenetic probe for chromatin co-regulation studies
2Pancreatic cancer cell-model research and proliferation endpoint analysis
3Covalent hybrid design for simultaneous BET and HDAC target engagement
[1] Zhang X, Zegar T, Weiser T, et al. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma. Int J Cancer. 2020;147(10):2831-2842. doi:10.1002/ijc.33259 View Source
Why TW9 Cannot Be Substituted
Simple substitution of TW9 with its parental compounds (+)-JQ1 or CI994, or even their physical combination, fails to recapitulate the unique pharmacological profile of TW9. TW9 is not a mere mixture; it is a single molecular entity designed for simultaneous engagement of both BET and HDAC targets. Crucially, TW9 exhibits significantly higher anti-proliferative activity in pancreatic cancer models than (+)-JQ1, CI994, or the combination of both inhibitors [1]. Furthermore, its HDAC1 inhibitory potency is superior to that of CI994, while its BRD4 affinity is similar to (+)-JQ1, underscoring that it is not simply the sum of its parts . This differential efficacy highlights the importance of the covalent linkage for optimal polypharmacology and cellular activity, making generic substitution scientifically invalid for experiments requiring this specific dual-targeting mechanism.
TW9 (Dual inhibitor)
Simultaneous BRD4/HDAC1 co-engagement supported by covalent linkage; reported cell-model response may differ from individual parent compounds.
Parental or mixed inhibitors
(+)-JQ1, CI994, or their physical combination lack the constrained dual-target pharmacophore; anti-proliferative endpoint context may shift.
HDAC1 potency context
Reported HDAC1 inhibition differs from CI994; substituting with CI994 may alter pathway-response endpoints.
BET-only tools
Selective BET inhibitors do not engage HDAC1; epigenetic co-targeting readouts may not replicate.
[1] Zhang X, Zegar T, Weiser T, et al. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma. Int J Cancer. 2020;147(10):2831-2842. doi:10.1002/ijc.33259 View Source
TW9 Selectivity & Potency Profile
HDAC1 Inhibitory Potency Comparison
TW9 demonstrates a 3.3-fold improvement in HDAC1 inhibitory potency compared to its parental HDAC inhibitor CI994. This enhanced activity is a key driver of its superior cellular efficacy .
Data to verify; source-specific evaluation recommended.
HDAC1 inhibitionEpigeneticsPancreatic cancer
Evidence Dimension
HDAC1 Inhibition (IC50)
Target Compound Data
0.29 μM (290 nM)
Comparator Or Baseline
CI994: 0.96 μM (960 nM)
Quantified Difference
3.3-fold more potent
Conditions
Enzymatic assay
Why This Matters
Enhanced HDAC1 inhibition directly correlates with the compound's unique ability to suppress tumor cell proliferation more effectively than its parent or the combination of both parent compounds.
HDAC1 inhibitionEpigeneticsPancreatic cancer
Anti-Proliferative Efficacy in PDAC Cells
In cellular assays across multiple pancreatic cancer cell lines (MIA PaCa-2, DAN-G, HPAC), TW9 at concentrations of 0.05-2 µM exhibits higher anti-proliferative activity than (+)-JQ1 alone, CI994 alone, or the combined treatment of both inhibitors .
Anti‑proliferative ActivityHead-to-head
Higher activity vs (+)-JQ1, CI994, or combination in MIA PaCa‑2, DAN‑G, HPAC cells
Cell culture (MIA PaCa-2, DAN-G, HPAC) at 0.05-2 µM
Why This Matters
This demonstrates that the dual-targeting design of TW9 provides a functional advantage over simply mixing single-target inhibitors, justifying its selection for in vitro and in vivo studies of pancreatic cancer.
AntiproliferationPDACDrug efficacy
BRD4 and HDAC Family Selectivity Profile
TW9 demonstrates a defined selectivity profile within its target families. It shows a clear preference for the second bromodomain of BRD4 (BD2, IC50=0.074 μM) over the first (BD1, IC50=0.72 μM), and for HDAC1 (IC50=0.29 μM) over HDAC2 (IC50=2.5 μM) [1]. This contrasts with (+)-JQ1, which has a different BD1/BD2 selectivity profile (BD1/BD2 IC50 by NanoBRET: 231/39 nM for (+)-JQ1 vs 720/74 nM for TW9) .
TW9 exhibits a unique BD1/BD2 selectivity ratio of ~9.7 compared to (+)-JQ1's ~5.9.
Conditions
BRD4 BD1/BD2 NanoBRET assays
Why This Matters
The unique selectivity fingerprint of TW9, distinct from (+)-JQ1, is critical for researchers aiming to dissect specific bromodomain functions or achieve a different therapeutic window in epigenetic targeting.
Sequential administration of TW9 following gemcitabine treatment results in a synergistic reduction of viability in HPAC pancreatic cancer cells, an effect not observed with TW9 or gemcitabine alone [1].
Gemcitabine SynergyHead-to-head
Synergistic viability reduction with sequential gemcitabine → TW9 in HPAC cells
HPAC cell viability assay
Reported combination response context; supports sequential exposure model interpretation.
Model-specific observation; confirm in additional lines.
Combination therapyGemcitabineSynergyPDAC
Evidence Dimension
Combination synergy
Target Compound Data
Synergistic reduction in cell viability
Comparator Or Baseline
Gemcitabine alone or TW9 alone
Quantified Difference
Synergy observed
Conditions
HPAC pancreatic cancer cell viability assay
Why This Matters
This synergy provides a strong rationale for incorporating TW9 into combination regimens in preclinical models, positioning it as a valuable tool for investigating novel therapeutic strategies for pancreatic cancer.
Combination therapyGemcitabineSynergyPDAC
[1] Zhang X, Zegar T, Weiser T, et al. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma. Int J Cancer. 2020;147(10):2831-2842. doi:10.1002/ijc.33259 View Source
BRD4 Binding Affinity Conservation
TW9 retains high binding affinity for BRD4 bromodomains comparable to its parental BET inhibitor (+)-JQ1, ensuring potent BET target engagement. The binding mode is conserved, as confirmed by crystallography .
Confirms that the hybrid design successfully preserves the BET-targeting capability of the parent compound, providing a reliable basis for dual-target engagement studies.
BRD4 bindingAffinityKdBromodomain
Apoptosis Induction and Cell Cycle Arrest
At 50 nM, TW9 induces apoptosis and inhibits proliferation in MIA PaCa-2 pancreatic cancer cells. At 2 µM, it induces G1 phase cell cycle arrest in HPAC cells, demonstrating a concentration-dependent shift in cellular response [1].
Apoptosis & Cell CycleSupporting
Apoptosis at 50 nM; G1 arrest at 2 µM in MIA PaCa‑2 / HPAC cells
Concentration-dependent shift
Cell-model endpoint context; supports apoptosis and cell-cycle assay interpretation.
These data provide mechanistic insight into the anti-tumor activity of TW9, supporting its use in studies focused on apoptosis and cell cycle regulation in pancreatic cancer.
TW9 is the compound of choice for researchers investigating the cooperative role of BET bromodomain and HDAC1 inhibition in pancreatic ductal adenocarcinoma (PDAC). Its superior anti-proliferative activity compared to the parental inhibitors or their combination makes it uniquely suited to probe the specific transcriptional programs (e.g., FOSL1-directed) disrupted by simultaneous targeting of these two chromatin regulators [1].
Combination Regimens with Gemcitabine
The validated synergy between TW9 and gemcitabine in HPAC cells makes TW9 an essential tool for preclinical studies exploring combination therapies for PDAC. Its use can inform optimal dosing schedules (e.g., sequential administration) and provide mechanistic rationale for moving such combinations forward.
Differential Bromodomain Selectivity
Researchers aiming to dissect the specific biological roles of BRD4's BD1 and BD2 domains will find TW9's unique selectivity profile (9.7-fold preference for BD2 over BD1) a critical asset. This contrasts with the selectivity of (+)-JQ1, offering a distinct pharmacological tool for probing bromodomain function in transcriptional regulation and oncogenesis [1].
Apoptosis and Cell Cycle Dysregulation
Given its concentration-dependent effects on apoptosis (50 nM) and G1 arrest (2 µM) in pancreatic cancer models , TW9 serves as a precise molecular probe for dissecting the signaling pathways linking dual BET/HDAC inhibition to programmed cell death and cell cycle checkpoint control.
Application
Selection Property
Validation Focus
Pancreatic cancer epigenetic models
Dual BRD4/HDAC1 co-targeting capability
PDAC transcriptional program disruption review
Combination studies with gemcitabine
Synergistic response with sequential administration
Apoptosis and cell cycle checkpoint endpoint review
[1] Zhang X, Zegar T, Weiser T, et al. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma. Int J Cancer. 2020;147(10):2831-2842. doi:10.1002/ijc.33259 View Source
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